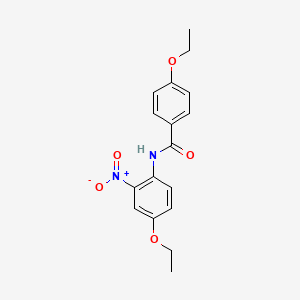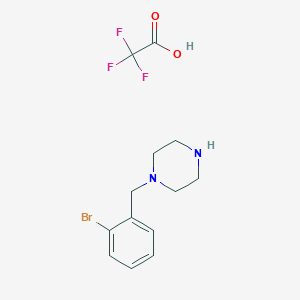
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide, commonly known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Applications De Recherche Scientifique
ENB has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, ENB has been used in the synthesis of novel compounds with potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of ENB is not fully understood. However, it has been suggested that ENB exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
ENB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, ENB has been found to have a low toxicity profile, indicating that it may be safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
ENB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high yield. Additionally, ENB has been found to have a low toxicity profile, making it safe for use in various applications. However, ENB has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, ENB may not be effective against all microorganisms, limiting its potential applications.
Orientations Futures
There are several future directions for research on ENB. One potential area of research is the development of novel compounds based on ENB with enhanced antimicrobial, antifungal, or anticancer properties. Additionally, ENB may have potential applications in the field of environmental science, such as the detection and removal of metal ions from contaminated water sources. Further studies are needed to fully understand the mechanism of action of ENB and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of ENB in various fields of scientific research.
Méthodes De Synthèse
ENB can be synthesized using a simple and efficient method involving the reaction of 4-ethoxy-2-nitroaniline with benzoyl chloride in the presence of a base. The reaction yields 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide as the final product. This method is advantageous due to its simplicity and high yield of the desired product.
Propriétés
IUPAC Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-13-7-5-12(6-8-13)17(20)18-15-10-9-14(24-4-2)11-16(15)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRWSANBIXMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)


![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)